

Foreword: Navigating the Landscape of a Sparsely Documented Reagent

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N,N,O-Triacetylhydroxylamine*

CAS No.: 17720-63-7

Cat. No.: B095216

[Get Quote](#)

N,N,O-Triacetylhydroxylamine is a unique trifunctional molecule that, despite its commercial availability, remains sparsely documented in peer-reviewed scientific literature. This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in its potential. By integrating the limited direct data with established principles of organic chemistry and drawing analogies from related, well-studied hydroxylamine derivatives, we aim to illuminate the probable synthesis, reactivity, and application landscape of this intriguing compound. Our objective is to provide a foundational document that not only summarizes what is known but also logically extrapolates to what is possible, thereby empowering researchers to explore its utility in their work.

Section 1: Core Molecular Profile and Physicochemical Properties

N,N,O-Triacetylhydroxylamine, also known by its systematic IUPAC name (diacetylamino) acetate or as N-Acetyl-N-(acetyloxy)acetamide, is structurally characterized by a central nitrogen atom bonded to an oxygen and two acetyl groups, with the oxygen atom also bearing an acetyl group.^[1] This arrangement confers a unique electronic and steric environment, suggesting a complex reactivity profile that distinguishes it from simpler hydroxylamines or amides.

The molecule's known physical and chemical properties are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and

purification methods.

Property	Value	Source(s)
CAS Number	17720-63-7	[1][2]
Molecular Formula	C ₆ H ₉ NO ₄	[1]
Molecular Weight	159.14 g/mol	[1]
Appearance	Colorless to Light yellow clear liquid	[2][3]
Boiling Point	216 °C	[3]
Density	1.18 g/mL (at 20 °C)	[3]
Refractive Index	1.4440 to 1.4500	[3]
Purity	>99.0% (GC)	[2]

Spectroscopic data, while not extensively published, are available in databases.[1] A ¹H NMR spectrum would be expected to show three distinct methyl singlets corresponding to the two N-acetyl and one O-acetyl groups, likely with different chemical shifts due to their distinct electronic environments. The IR spectrum would be dominated by strong carbonyl (C=O) stretching bands.

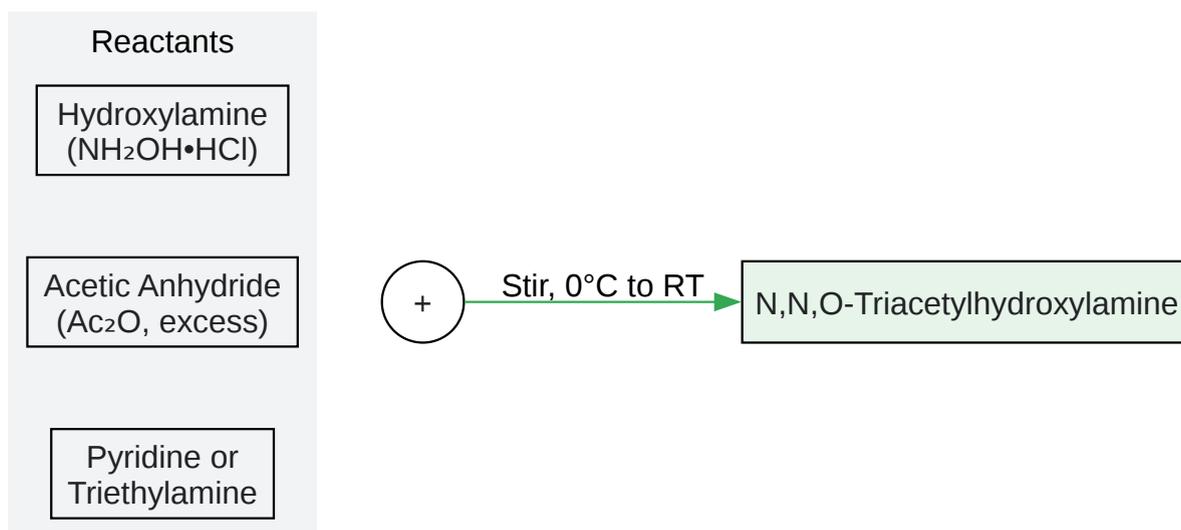
Section 2: Proposed Synthesis and Characterization Workflow

While specific literature on the synthesis of **N,N,O-Triacetylhydroxylamine** is not readily available, a logical and efficient pathway can be proposed based on the principles of acylation. The most direct approach would be the exhaustive acetylation of hydroxylamine hydrochloride using an excess of a potent acetylating agent under basic conditions.

Proposed Synthetic Pathway

The reaction likely proceeds in a stepwise manner, with initial N-acetylation, followed by N,O-diacetylation, and finally the formation of the triacetylated product. The use of a strong, non-

nucleophilic base is crucial to neutralize the HCl byproduct and drive the reaction to completion.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **N,N,O-Triacetylhydroxylamine** via exhaustive acetylation.

Experimental Protocol: A Self-Validating System

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend hydroxylamine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
- **Base Addition:** Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base like triethylamine (approx. 3.5 eq) dropwise to the suspension. Causality: The base is essential to liberate the free hydroxylamine nucleophile and to quench the HCl formed during the reaction.
- **Acetylation:** Add acetic anhydride (approx. 3.3 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Causality: Using an excess of the

acetylating agent ensures the reaction proceeds to the fully substituted product. The slow, cold addition helps manage the exothermic nature of the reaction.

- Workup and Purification:
 - Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
 - Separate the organic layer and extract the aqueous layer twice with dichloromethane.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude liquid via vacuum distillation to obtain pure **N,N,O-Triacetylhydroxylamine**.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). The purity should be further validated by Gas Chromatography (GC), as referenced in supplier data.[2]

Section 3: Predicted Reactivity and Mechanistic Insights

The reactivity of **N,N,O-Triacetylhydroxylamine** is dictated by the interplay of its three key functional components: the O-acetyl group, the N,N-diacetyl (imide-like) moiety, and the central N-O single bond.

The O-Acetyl Group: A Reactive Ester Equivalent

The O-acetyl group is the most electrophilic site for nucleophilic attack. It functions as an activated acetate, similar to the ester in a compound like 1-hydroxybenzotriazole acetate (HOBt-OAc), a known acyl transfer agent. This makes **N,N,O-Triacetylhydroxylamine** a potential reagent for mild acetylation of nucleophiles.

Caption: Proposed mechanism for O-acetylation of a nucleophile (Nu-H).

This reactivity is particularly relevant in drug development for the synthesis of ester prodrugs or for the acetylation of sensitive substrates under neutral or mildly basic conditions. The leaving group, N,N-diacetylhydroxylamine, is relatively stable and weakly acidic.

The N-O Bond: Potential for Radical Chemistry

Hydroxylamine derivatives are known for their ability to act as free radical scavengers and precursors to nitrogen-centered radicals.[4] While the N,N-diacetyl substitution reduces the electron density on the nitrogen, the N-O bond remains a potential weak point. Under thermal or photochemical conditions, homolytic cleavage could occur, generating an N,N-diacetylaminy radical and an acetyloxyl radical. This pathway could be exploited in polymerization inhibition or radical-mediated synthetic transformations.

The N,N-Diacetyl Moiety: An Imide Analogue

The two N-acetyl groups create an imide-like structure, which significantly decreases the nucleophilicity and basicity of the nitrogen atom. The protons on the methyl groups adjacent to the nitrogen are weakly acidic and could potentially be removed by a strong base, opening avenues for enolate-type chemistry.

Section 4: Potential Applications in Research and Drug Development

Based on its structure and predicted reactivity, **N,N,O-Triacetylhydroxylamine** can be envisioned as a versatile tool for chemists.

- **Mild Acetylating Agent:** As discussed, its primary potential application is as a neutral O-acetylating agent for alcohols, phenols, and amines in complex molecule synthesis where harsh conditions must be avoided.
- **Bioisosteric Replacement:** The broader class of N,N,O-trisubstituted hydroxylamines has been investigated as a bioisostere for hydrocarbon, ether, or amine moieties in drug candidates.[5] Replacing a C-C, C-O, or C-N bond with the N-O core can significantly modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties like lipophilicity (logP/logD), metabolic stability, and plasma protein binding.[5] **N,N,O-**

Triacetylhydroxylamine could serve as a foundational building block for creating novel analogues of existing drugs to optimize their pharmacokinetic profiles.

- Precursor to N,N-Diacetylaminooxy Group: Selective removal of the O-acetyl group would yield N,N-diacetylhydroxylamine, a useful synthetic intermediate. The parent compound could thus serve as a protected source of this functional group.
- Exploratory Reagent in C-H Activation: O-acylhydroxamates are highly effective directing groups in transition metal-catalyzed C-H activation reactions, which are powerful methods for building molecular complexity.[6] While **N,N,O-Triacetylhydroxylamine** is not a hydroxamate, its structural similarity suggests it could be explored as a novel reagent or precursor in this cutting-edge area of synthesis.

Section 5: Safety, Handling, and Storage

User safety is paramount. **N,N,O-Triacetylhydroxylamine** is classified as an irritant and a combustible liquid. Adherence to proper laboratory safety protocols is mandatory.

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[1][7]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[1][7]
Flammable Liquids	H227	Combustible liquid	

Handling:

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
- Handle in a well-ventilated area, preferably within a chemical fume hood.
- Keep away from heat, sparks, and open flames.[7]
- Wash hands thoroughly after handling.[7]

Storage:

- Store in a tightly sealed container in a cool, well-ventilated place.
- The supplier recommends storage under an inert gas atmosphere as the compound may be air-sensitive.

References

- Ataman Kimya. N,N-DIETHYLHYDROXYLAMINE (DEHA).
- ChemicalBook. N,N-Diethylhydroxylamine | 3710-84-7.
- Jining Kendray Chemical Technology Co.,Ltd. N-Isopropylhydroxylamine: Applications and Characteristics.
- ChemicalBook. 17720-63-7 | CAS DataBase.
- PubChem. **N,N,O-Triacetylhydroxylamine** | C₆H₉NO₄ | CID 536072. Available from: [\[Link\]](#)
- TCI Deutschland GmbH. **N,N,O-Triacetylhydroxylamine** | 17720-63-7.
- Wikipedia. Diethylhydroxylamine. Available from: [\[Link\]](#)
- PubChem. **N,N,O-Triacetylhydroxylamine** | C₆H₉NO₄ | CID 536072.
- Wikipedia. Diethylhydroxylamine.
- Zhang, Y., et al. (2018). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances.
- Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation).
- Williams, A. (2007). The reaction of hydroxylamine with aspirin. ResearchGate.
- Organic Chemistry Portal. Hydroxylamine synthesis by oxidation.
- Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society. Available from: [\[Link\]](#)
- Tokyo Chemical Industry Co., Ltd. **N,N,O-Triacetylhydroxylamine** | 17720-63-7.
- Hill, J., & Crich, D. (2021). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available from: [\[Link\]](#)

- Grob, C. A., & Pieper, H. J. (1966). Preparation and reactions of novel O-acylhydroxylamines. *Journal of the American Chemical Society*.
- Zhang, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). *ACS Central Science*. Available from: [\[Link\]](#)
- Seukep, A. J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. *Journal of Medicinal Chemistry*.
- PubChemLite. **N,n,o-triacetylhydroxylamine** (C₆H₉NO₄).
- Zhang, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). *ACS Central Science*.
- PubChem. Diethylhydroxylamine | C₄H₁₁NO | CID 19463. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. N,N,O-Triacetylhydroxylamine | C₆H₉NO₄ | CID 536072 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. N,N,O-Triacetylhydroxylamine | 17720-63-7 | TCI Deutschland GmbH \[tcichemicals.com\]](#)
- [3. 17720-63-7 | CAS DataBase \[m.chemicalbook.com\]](#)
- [4. Diethylhydroxylamine | C₄H₁₁NO | CID 19463 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. tcichemicals.com \[tcichemicals.com\]](#)
- To cite this document: BenchChem. [Foreword: Navigating the Landscape of a Sparsely Documented Reagent]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095216#n-n-o-triacetylhydroxylamine-cas-17720-63-7-data\]](https://www.benchchem.com/product/b095216#n-n-o-triacetylhydroxylamine-cas-17720-63-7-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com